molecular formula C25H23ClN2O5 B14866965 (R)-1-(4-chlorophenyl)-7-isopropoxy-6-methoxy-2-(4-nitrophenyl)-1,2-dihydroisoquinolin-3(4H)-one

(R)-1-(4-chlorophenyl)-7-isopropoxy-6-methoxy-2-(4-nitrophenyl)-1,2-dihydroisoquinolin-3(4H)-one

Cat. No.: B14866965
M. Wt: 466.9 g/mol
InChI Key: QICGSIQQNLMAOI-RUZDIDTESA-N
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Description

®-1-(4-chlorophenyl)-7-isopropoxy-6-methoxy-2-(4-nitrophenyl)-1,2-dihydroisoquinolin-3(4H)-one is a complex organic compound that belongs to the isoquinolinone family This compound is characterized by its unique structural features, including a chlorophenyl group, an isopropoxy group, a methoxy group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-chlorophenyl)-7-isopropoxy-6-methoxy-2-(4-nitrophenyl)-1,2-dihydroisoquinolin-3(4H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Isoquinolinone Core: The isoquinolinone core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of Functional Groups: The chlorophenyl, isopropoxy, methoxy, and nitrophenyl groups are introduced through various substitution reactions. These steps often require specific reagents and conditions, such as halogenation, alkylation, and nitration reactions.

    Purification and Characterization: The final product is purified using techniques like column chromatography and characterized using spectroscopic methods such as NMR and IR spectroscopy.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

®-1-(4-chlorophenyl)-7-isopropoxy-6-methoxy-2-(4-nitrophenyl)-1,2-dihydroisoquinolin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for methoxylation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

®-1-(4-chlorophenyl)-7-isopropoxy-6-methoxy-2-(4-nitrophenyl)-1,2-dihydroisoquinolin-3(4H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of ®-1-(4-chlorophenyl)-7-isopropoxy-6-methoxy-2-(4-nitrophenyl)-1,2-dihydroisoquinolin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(4-chlorophenyl)-7-methoxy-6-isopropoxy-2-(4-nitrophenyl)-1,2-dihydroisoquinolin-3(4H)-one: Similar structure but with different positioning of functional groups.

    ®-1-(4-bromophenyl)-7-isopropoxy-6-methoxy-2-(4-nitrophenyl)-1,2-dihydroisoquinolin-3(4H)-one: Bromine instead of chlorine.

    ®-1-(4-chlorophenyl)-7-isopropoxy-6-methoxy-2-(4-aminophenyl)-1,2-dihydroisoquinolin-3(4H)-one: Amino group instead of nitro group.

Uniqueness

The uniqueness of ®-1-(4-chlorophenyl)-7-isopropoxy-6-methoxy-2-(4-nitrophenyl)-1,2-dihydroisoquinolin-3(4H)-one lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both electron-donating and electron-withdrawing groups allows for versatile chemical transformations and interactions with biological targets.

Properties

Molecular Formula

C25H23ClN2O5

Molecular Weight

466.9 g/mol

IUPAC Name

(1R)-1-(4-chlorophenyl)-6-methoxy-2-(4-nitrophenyl)-7-propan-2-yloxy-1,4-dihydroisoquinolin-3-one

InChI

InChI=1S/C25H23ClN2O5/c1-15(2)33-23-14-21-17(12-22(23)32-3)13-24(29)27(19-8-10-20(11-9-19)28(30)31)25(21)16-4-6-18(26)7-5-16/h4-12,14-15,25H,13H2,1-3H3/t25-/m1/s1

InChI Key

QICGSIQQNLMAOI-RUZDIDTESA-N

Isomeric SMILES

CC(C)OC1=C(C=C2CC(=O)N([C@@H](C2=C1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)[N+](=O)[O-])OC

Canonical SMILES

CC(C)OC1=C(C=C2CC(=O)N(C(C2=C1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)[N+](=O)[O-])OC

Origin of Product

United States

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